Synthetic Yield Advantage of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid in the Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids
In the novel synthetic route for imidazo[1,5-a]pyridine-1-carboxylic acids reported by Tber et al. (2016), the 6-chloro derivative was obtained with an isolated yield of 85% following one-pot treatment with trifluoroacetic anhydride (TFAA) and subsequent haloform cleavage . This yield is comparable to that of the unsubstituted parent compound (82%) under identical conditions, demonstrating that the 6-chloro substituent does not impede the key cyclization or cleavage steps and provides a robust, high-yielding route to this valuable building block .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-1-carboxylic acid (unsubstituted parent): 82% |
| Quantified Difference | +3% absolute yield; yields are within the same high-efficiency range (>80%) |
| Conditions | Reaction of 2-(aminomethyl)pyridine derivative with acyl chloride, followed by one-pot TFAA treatment and haloform cleavage. |
Why This Matters
This data assures procurement that the 6-chloro substituent is synthetically accessible in high yield, making it a reliable and efficient building block for large-scale medicinal chemistry campaigns compared to other substituted analogs which may have lower or unreported yields.
